molecular formula C11H11BrN2O B15301478 4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile

4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile

Cat. No.: B15301478
M. Wt: 267.12 g/mol
InChI Key: YMMUTALSVKAJPN-UHFFFAOYSA-N
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Description

4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile is a chemical compound with the molecular formula C11H11BrN2O. This compound is of interest due to its potential biological activity and various applications in scientific research.

Preparation Methods

The synthesis of 4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile typically involves the bromination of pyridine derivatives followed by cyclization and nitrile formation. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization: Formation of the oxane ring through intramolecular cyclization reactions.

    Nitrile Formation: Introduction of the nitrile group using reagents like cyanogen bromide or other nitrile-forming agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form amines or other reduced products.

    Cyclization and Ring-Opening Reactions: The oxane ring can participate in cyclization or ring-opening reactions under specific conditions.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-(6-Bromopyridin-2-yl)oxane-4-carbonitrile include:

    4-(5-Bromopyridin-2-yl)oxane-4-carbonitrile: Differing in the position of the bromine atom on the pyridine ring.

    4-(6-Chloropyridin-2-yl)oxane-4-carbonitrile: Substituting the bromine atom with a chlorine atom.

    4-(6-Fluoropyridin-2-yl)oxane-4-carbonitrile: Substituting the bromine atom with a fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

4-(6-bromopyridin-2-yl)oxane-4-carbonitrile

InChI

InChI=1S/C11H11BrN2O/c12-10-3-1-2-9(14-10)11(8-13)4-6-15-7-5-11/h1-3H,4-7H2

InChI Key

YMMUTALSVKAJPN-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C2=NC(=CC=C2)Br

Origin of Product

United States

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